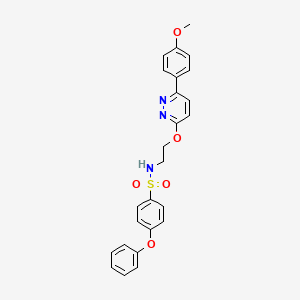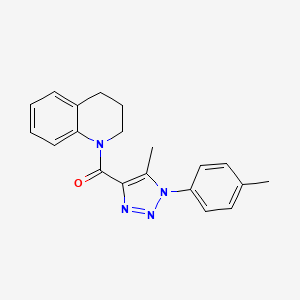![molecular formula C19H20ClN3O3S B2768250 N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260942-96-8](/img/structure/B2768250.png)
N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide, commonly referred to as “Compound X” , is a synthetic organic compound. It falls within the class of acetamides and exhibits interesting pharmacological properties. The compound’s chemical structure consists of a thieno[3,2-d]pyrimidine core, with a chlorophenyl group and a methyl group attached. Its molecular formula is C~8~H~8~ClNO , and its molecular weight is approximately 169.6 g/mol .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
Research has focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, which share structural similarities with the compound . These studies have explored the vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their good light-harvesting efficiency (LHE) and free energy of electron injection. Such compounds have also been investigated for their non-linear optical (NLO) activities, suggesting potential applications in photovoltaic cells and as materials with significant second-order hyperpolarizability values (Mary et al., 2020).
Microwave-Assisted Synthesis
Another avenue of research involves the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their efficient transformation to thieno[2,3-d]pyrimidin-4-one and corresponding 4-chloro derivatives under microwave irradiation. This method represents a rapid and efficient approach to synthesizing structurally related compounds, potentially applicable to the synthesis of the queried compound (Hesse, Perspicace, & Kirsch, 2007).
Anticancer Drug Synthesis and Molecular Docking Analysis
The synthesis and characterization of anticancer drugs, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been reported, along with their molecular docking analysis targeting specific receptors. These studies suggest the potential of related compounds for developing novel anticancer therapies through targeted molecular interactions (Sharma et al., 2018).
Antitumor Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives
There has also been significant interest in synthesizing new pyrazolo[3,4-d]pyrimidine derivatives and evaluating their in vitro antitumor activity. Such research underscores the potential of pyrimidine derivatives in cancer treatment, with some compounds exhibiting mild to moderate activity against cancer cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN3O3S/c1-12(2)10-23-18(25)17-15(7-8-27-17)22(19(23)26)11-16(24)21(3)14-6-4-5-13(20)9-14/h4-9,12,17H,10-11H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVKGJXQHWEGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)N(C)C3=CC(=CC=C3)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)

![ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2768171.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2768179.png)
![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)



![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)
